Ethyl 5,6-dimethylnicotinate
Overview
Description
Ethyl 5,6-dimethylnicotinate is a chemical compound that has attracted research interest due to its unique molecular structure and potential applications. Although the exact compound "Ethyl 5,6-dimethylnicotinate" does not directly appear in the literature I searched, similar compounds have been synthesized and studied, offering insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed structural determination through XRD, GC–MS analysis, element analysis, and NMR spectroscopy, indicating a sophisticated approach to synthesizing complex nicotinate derivatives (Zhou et al., 2008).
Molecular Structure Analysis
A combined experimental and theoretical study on similar compounds, utilizing DFT and AIM (Atoms in Molecules) theory, provides insights into the molecular structure, spectroscopic properties, and multiple interactions. These studies often involve NMR, UV-Vis, FT-IR, and mass spectroscopy for characterization (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving ethyl nicotinate derivatives typically involve regiospecific ring openings, functional group transformations, and the formation of dimers through hydrogen bonding. These reactions are analyzed through various spectroscopic techniques and quantum chemical calculations to understand the reaction mechanisms and the stability of the products (Guindon et al., 1985).
Scientific Research Applications
Synthesis of Chemical Compounds :
- Used in synthesizing resorcylic ester derivatives, like ethyl 2,4-dihydroxy-5,6-dimethyl-3-trideuteriomethylbenzoate (Bartlett, Holker, O'Brien, & Simpson, 1983).
- Involved in creating compounds such as 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (Demina & Konshin, 1992).
- Used for synthesizing nicotinic acid derivatives by reacting with various amines (Danagulyan, Saakyan, & Panosyan, 2001).
- Employed in the production of 1:1-macrocyclic oxazolines and their isomeric macrocyclic dimers (Newkome & Marston, 1983).
Medical Research :
- Noninvasive monitoring of beta-amyloid senile plaques and neurofibrillary tangles development in Alzheimer's disease brains (Shoghi-Jadid et al., 2002).
- Prophylactic effect on the development of skin papillomas and carcinomas in mice (Bollag, 1975).
- Potential agent for the treatment and prevention of epithelial cancer (Dawson, Hobbs, Chan, & Chao, 1981).
- A promising candidate for treating cancers with multiple drug resistance, selectively killing drug-resistant cells, and inducing apoptosis (Das et al., 2009).
- In vivo antitumor activity, showing potential as antitumor agents (Denny, Atwell, Rewcastle, & Baguley, 1987).
Other Applications :
- Key component in the biosynthesis of the meroterpenoid austin by Aspergillus ustus (Scott, Simpson, Trimble, & Vederas, 1986).
- Involved in the synthesis of 1,2,4-triazines due to its high regioselectivity (Ohsumi & Neunhoeffer, 1992).
- Demonstrated anxiolytic activity in the conflict situation test (Glozman, Zhmurenko, Lezina, Molodavkin, & Voronina, 2001).
properties
IUPAC Name |
ethyl 5,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)11-6-9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQAVBUPASDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342726 | |
Record name | Ethyl 5,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dimethylnicotinate | |
CAS RN |
77629-53-9 | |
Record name | Ethyl 5,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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